N-(呋喃-2-基甲基)环丙烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of “N-(furan-2-ylmethyl)cyclopropanecarboxamide” involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO − or EDC . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(furan-2-ylmethyl)cyclopropanecarboxamide” were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO − or EDC . The reaction time, the solvent, and the amounts of the substrates were optimized .科学研究应用

螺环内酰胺和多取代吡咯的合成

彭等人(2016 年)的一项研究展示了涉及 N-呋喃-2-基甲基-β-烯胺酮的螺环内酰胺和多取代吡咯的合成。这个过程表明了扩展呋喃和吡咯衍生物的合成应用的潜力,表明在有机合成中具有广泛的用途 (彭、李、王、刘和尹,2016)。

含呋喃环的酰胺和酯的合成

Janczewski、Zieliński 和 Kolesińska(2021 年)提出了一种在微波辅助条件下合成含呋喃环的酯和酰胺衍生物的新方法。这个过程以其效率和在有机化学中的各种潜在应用而著称 (Janczewski、Zieliński 和 Kolesińska,2021)。

三氟甲基取代的 2H-呋喃胺的对映选择性合成

梁等人(2020 年)描述了一种合成三氟甲基 2H-呋喃的方法,该方法在创建三氟甲基取代化合物方面具有潜在应用。这项研究可能对开发药物和材料科学中的新型化合物产生影响 (梁、郭、杨、李、姜、孙、骆和姜,2020)。

N-(呋喃-2-基甲基)-1H-四唑-5-胺衍生物的合成

Szulczyk 等人(2021 年)合成了具有有希望的抗菌和抗癌活性的 N-(呋喃-2-基甲基)-1H-四唑-5-胺的新衍生物,突出了开发新药剂的潜力 (Szulczyk、Bielenica、Roszkowski、Dobrowolski、Olejarz、Kmiecik、Podsiad 和 Struga,2021)。

N-(呋喃-2-基甲基)-1H-吲哚-3-甲酰胺衍生物的设计和合成

兰等人(2017 年)专注于设计和合成 N-(呋喃-2-基甲基)-1H-吲哚-3-甲酰胺衍生物作为靶向表皮生长因子受体的潜在抗癌剂。这项工作强调了这些化合物在癌症研究和治疗中的相关性 (兰、邓、吴、孟、刘、陈、赵和胡,2017)。

作用机制

Target of Action

The primary target of N-(furan-2-ylmethyl)cyclopropanecarboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer. This process stimulates its intrinsic intracellular protein-tyrosine kinase activity .

Mode of Action

N-(furan-2-ylmethyl)cyclopropanecarboxamide interacts with EGFR, inhibiting its activity . This inhibition prevents the activation of the downstream signaling pathways that lead to cell proliferation and growth

Biochemical Pathways

The primary biochemical pathway affected by N-(furan-2-ylmethyl)cyclopropanecarboxamide is the EGFR signaling pathway . This pathway is crucial in regulating cell

属性

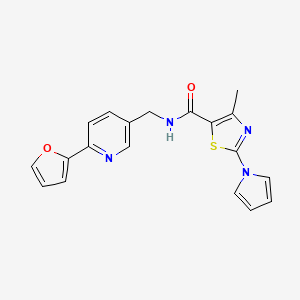

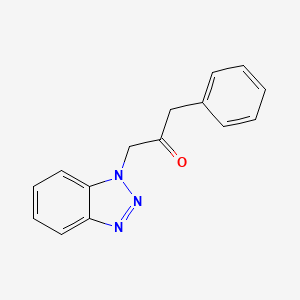

IUPAC Name |

N-(furan-2-ylmethyl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-9(7-3-4-7)10-6-8-2-1-5-12-8/h1-2,5,7H,3-4,6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRXTKNENJCVNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-Fluorophenyl)-2-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2752619.png)

![1,4-Dioxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2752621.png)

![6-Ethenylindolo[3,2-b]quinoxaline](/img/structure/B2752623.png)

![4-oxo-N-(o-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2752630.png)

![5-(2-(4-fluorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2752637.png)